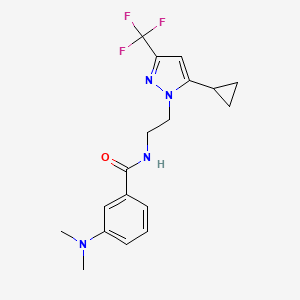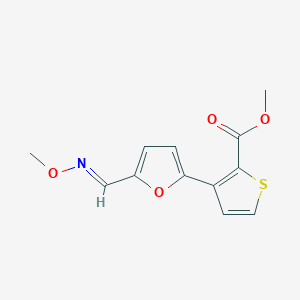
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate, also known as MTFC, is a synthetic compound with a wide range of applications in research and industry. MTFC has been studied extensively for its potential to act as an intermediate in the synthesis of various compounds, as well as its ability to act as a catalyst in organic reactions. It is also used as a pharmaceutical ingredient in the production of drugs, cosmetics, and food products. MTFC is a relatively new compound and thus its full potential is yet to be explored.
Wissenschaftliche Forschungsanwendungen
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has a wide range of applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of polymers and other compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has also been used in the production of food additives and preservatives, as well as in the synthesis of cosmetics.
Wirkmechanismus
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate acts as a catalyst in organic reactions by facilitating the formation of a new bond between two molecules. This is accomplished by providing an electron-rich environment, which allows for the formation of a new bond. The electron-rich environment is created by the presence of the methyl group on the Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate molecule, which acts as an electron-donating group. This allows for the formation of a new bond between the two molecules, which can then be used to form a new compound.
Biochemical and Physiological Effects
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has been studied for its potential to affect biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved motor coordination. Additionally, Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate in laboratory experiments is its ease of synthesis, which allows for more efficient and cost-effective production of compounds. Additionally, its ability to act as a catalyst in organic reactions can lead to increased yields of desired products. The main limitation of using Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is its toxicity, which can be hazardous in certain situations. Additionally, its ability to affect biochemical and physiological processes can lead to unpredictable results in experiments.
Zukünftige Richtungen
The full potential of Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is yet to be explored, and there are several potential future directions for research. One potential direction is the use of Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate as a catalyst in the synthesis of new compounds, such as polymers and other organic molecules. Additionally, further research could be done to explore the effects of Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate on biochemical and physiological processes, such as its effects on the enzyme acetylcholinesterase and its antioxidant properties. Finally, further research could be done to explore the potential applications of Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate in the pharmaceutical, cosmetic, and food industries.
Synthesemethoden
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is synthesized through a two-step reaction. The first step involves the reaction of 5-((methoxyimino)methyl)-2-furyl)thiophenecarboxylate with methyl iodide to form the intermediate 5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylic acid methyl ester. This intermediate is then reacted with sodium methoxide to produce Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate.
Eigenschaften
IUPAC Name |
methyl 3-[5-[(E)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFQMZNOMTPQB-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

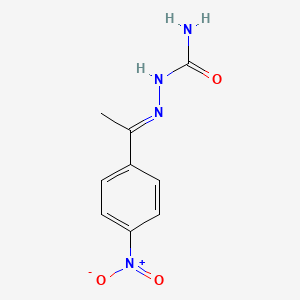
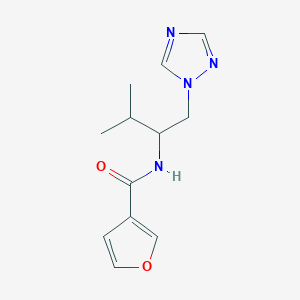
![3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2621558.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)

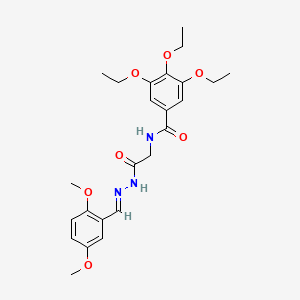
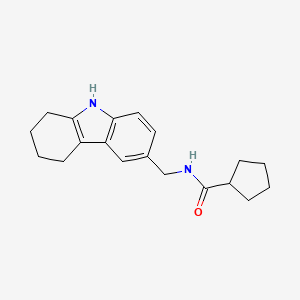
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)
![2-Methoxy-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621574.png)
